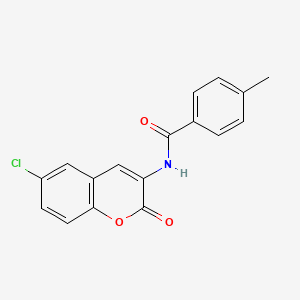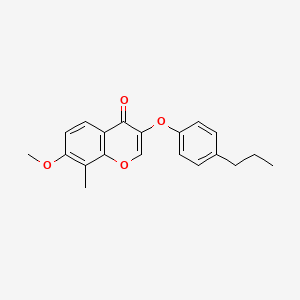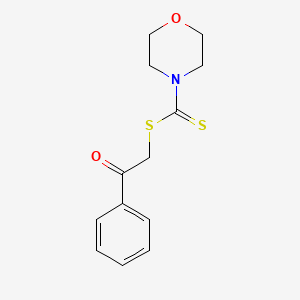![molecular formula C18H27N5O2 B5639723 3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)
3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazoles, pyrazoles, and pyrrolidines are classes of heterocyclic compounds that have attracted significant attention in the field of medicinal chemistry and organic synthesis due to their diverse biological activities and potential applications in various domains, including as kinase inhibitors, antimicrobial agents, and in material science for their optical properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common approach includes the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylate with 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid to produce novel oxadiazole derivatives characterized by IR, 1H NMR, HRMS, and UV-vis absorption techniques (Ge et al., 2014).
Molecular Structure Analysis
The structural characterization of these compounds is typically achieved using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. X-ray crystallography is also employed to elucidate the crystal structures of certain derivatives, revealing details about their spatial configurations and the influence of substituents on their molecular conformations (Yang et al., 2011).
Chemical Reactions and Properties
Related compounds exhibit a range of chemical reactivities, including the Boulton–Katritzky rearrangement, which can transform 1,2,4-oxadiazoles into planar pyrazolines and pyrazoles under specific conditions, thereby demonstrating the versatile reactivity of the oxadiazole ring system (Kayukova et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline forms, are closely related to their molecular structures. For instance, the presence of substituents on the oxadiazole ring can significantly influence their photophysical properties, including absorption and emission wavelengths, which are crucial for applications in fluorescent materials and dyes (Jiang et al., 2012).
Propiedades
IUPAC Name |
[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-5-16-19-17(25-21-16)14-8-7-9-22(14)18(24)15-11-13(10-12(3)4)20-23(15)6-2/h11-12,14H,5-10H2,1-4H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIRPFIHTGNNAQ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCN2C(=O)C3=CC(=NN3CC)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NOC(=N1)[C@@H]2CCCN2C(=O)C3=CC(=NN3CC)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-benzyl-1H-imidazol-2-yl)piperidin-1-yl]-4-methylpyrimidine](/img/structure/B5639640.png)
![4-[5-(2,5-dichlorophenyl)-2-furyl]-3-buten-2-one](/img/structure/B5639642.png)



![1-[(4-ethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5639663.png)
![N-[4-(diethylamino)phenyl]-N'-phenylurea](/img/structure/B5639670.png)
![N-{2-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}pyridine-2-carboxamide](/img/structure/B5639683.png)

![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)



